molecular formula C11H13NO3 B2712687 Ethyl 4-oxo-4,5,6,7-tetrahydro-1h-indole-2-carboxylate CAS No. 1142816-66-7

Ethyl 4-oxo-4,5,6,7-tetrahydro-1h-indole-2-carboxylate

Cat. No.: B2712687
CAS No.: 1142816-66-7
M. Wt: 207.229
InChI Key: LIDPGDOLSVFKTR-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is particularly notable for its role as an intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs optimized versions of classical synthetic methods to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

  • Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
  • Ethyl indole-2-carboxylate
  • 4,5,6,7-Tetrahydroindole derivatives

Uniqueness: Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h6,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDPGDOLSVFKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142816-66-7
Record name ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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